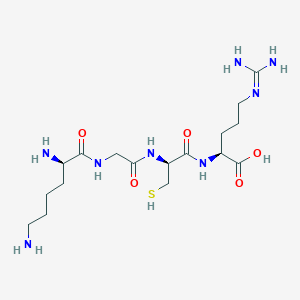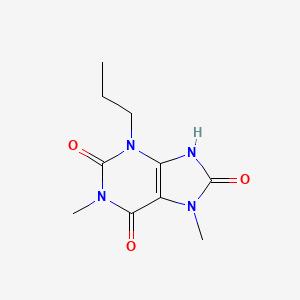![molecular formula C10H7N3S B14260113 [1,3]Thiazolo[4,5-c]quinolin-4-amine CAS No. 256922-50-6](/img/structure/B14260113.png)
[1,3]Thiazolo[4,5-c]quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Thiazolo[4,5-c]quinolin-4-amine is a heterocyclic compound that belongs to the thiazoloquinoline family This compound is characterized by a fused ring system that includes both a thiazole and a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Thiazolo[4,5-c]quinolin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with α,β-unsaturated carbonyl compounds in the presence of a base. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile at elevated temperatures .
Another approach involves the use of diphosphorus pentasulfide in anhydrous pyridine to convert the corresponding thioamide to the thiazoloquinoline structure . This method is advantageous due to its high yield and relatively mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, solvent, and catalyst, is crucial to ensure efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Thiazolo[4,5-c]quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, are common for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid; sulfonation using sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically yields nitro derivatives, while halogenation results in halogenated thiazoloquinolines.
Wissenschaftliche Forschungsanwendungen
[1,3]Thiazolo[4,5-c]quinolin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of [1,3]Thiazolo[4,5-c]quinolin-4-amine involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate with DNA, disrupting its structure and function. This intercalation inhibits the activity of topoisomerase II, an enzyme crucial for DNA replication and repair . Additionally, the compound’s immunomodulatory effects are mediated through the induction of cytokine biosynthesis, including interferon and tumor necrosis factor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [1,3]Thiazolo[4,5-c]quinolin-2-amine
- Oxazolo[4,5-c]quinolin-4-amine
- Selenazolo[4,5-c]quinolin-4-amine
Uniqueness
Compared to its analogs, [1,3]Thiazolo[4,5-c]quinolin-4-amine exhibits unique properties such as higher potency in inducing cytokine biosynthesis and greater efficacy in DNA intercalation . These characteristics make it a promising candidate for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
256922-50-6 |
|---|---|
Molekularformel |
C10H7N3S |
Molekulargewicht |
201.25 g/mol |
IUPAC-Name |
[1,3]thiazolo[4,5-c]quinolin-4-amine |
InChI |
InChI=1S/C10H7N3S/c11-10-8-9(14-5-12-8)6-3-1-2-4-7(6)13-10/h1-5H,(H2,11,13) |
InChI-Schlüssel |
QAYNDFKXOSVCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C(=N2)N)N=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-Ethyl-4-(2-thienyl)-1,3-thiazol-5-YL]-2-pyridylamine](/img/structure/B14260061.png)

![3-({2-[(2-Ethylhexyl)oxy]ethoxy}carbonyl)benzene-1,2-dicarboxylate](/img/structure/B14260075.png)
![3-[(2S)-2-(3,5-ditert-butyl-4-hydroxyphenyl)-4-oxo-1,3-thiazolidin-3-yl]propyl methanesulfonate](/img/structure/B14260078.png)


![ethyl 2-[(2S,4S,6S)-6-methyl-2-phenyl-1,3-dioxan-4-yl]acetate](/img/structure/B14260097.png)
![2H-Pyran-2-one, 4,4'-[1,3-propanediylbis(oxy)]bis[6-methyl-](/img/structure/B14260109.png)
